2-Amino-2-(4-bromo-2-chlorophenyl)acetic acid

Lipophilicity Drug-likeness Physicochemical profiling

2-Amino-2-(4-bromo-2-chlorophenyl)acetic acid (CAS 1270316-50-1; molecular formula C8H7BrClNO2; MW 264.50 g/mol) is a non-proteinogenic α-amino acid belonging to the halogenated phenylglycine class, characterized by a 4-bromo-2-chloro substitution pattern on the aromatic ring. Unlike its mono-halogenated analogs such as 4-chlorophenylglycine (CAS 6212-33-5) and 4-bromophenylglycine (CAS 71079-03-3), this compound presents two distinct halogen substituents with differentiated reactivity profiles, making it a versatile intermediate for orthogonal synthetic strategies in medicinal chemistry and chiral ligand development.

Molecular Formula C8H7BrClNO2
Molecular Weight 264.50 g/mol
Cat. No. B15236349
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-2-(4-bromo-2-chlorophenyl)acetic acid
Molecular FormulaC8H7BrClNO2
Molecular Weight264.50 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1Br)Cl)C(C(=O)O)N
InChIInChI=1S/C8H7BrClNO2/c9-4-1-2-5(6(10)3-4)7(11)8(12)13/h1-3,7H,11H2,(H,12,13)
InChIKeyMJODECVDGPCFRZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Amino-2-(4-bromo-2-chlorophenyl)acetic Acid: A Dual-Halogenated Phenylglycine Building Block for Pharmaceutical Synthesis and Chiral Research


2-Amino-2-(4-bromo-2-chlorophenyl)acetic acid (CAS 1270316-50-1; molecular formula C8H7BrClNO2; MW 264.50 g/mol) is a non-proteinogenic α-amino acid belonging to the halogenated phenylglycine class, characterized by a 4-bromo-2-chloro substitution pattern on the aromatic ring [1]. Unlike its mono-halogenated analogs such as 4-chlorophenylglycine (CAS 6212-33-5) and 4-bromophenylglycine (CAS 71079-03-3), this compound presents two distinct halogen substituents with differentiated reactivity profiles, making it a versatile intermediate for orthogonal synthetic strategies in medicinal chemistry and chiral ligand development . The compound is commercially available in both racemic and enantiomerically enriched forms, including the (2S)-enantiomer (CAS 1213126-76-1) and the (2R)-enantiomer as its hydrochloride salt, with typical purity specifications of 95–97% .

Why Generic Substitution of Mono-Halogenated or Regioisomeric Phenylglycines Cannot Replicate 2-Amino-2-(4-bromo-2-chlorophenyl)acetic Acid Performance


The 4-bromo-2-chloro substitution pattern of this compound confers a unique combination of electronic and steric properties that cannot be replicated by simple mono-halogenated phenylglycines (e.g., 4-chloro or 4-bromo) or by regioisomers with alternative halogen placement. The bromine atom at the para position provides differentiated reactivity for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), while the ortho-chloro substituent introduces steric hindrance that modulates both the compound's conformational preferences and its chiral recognition properties when incorporated into peptide or small-molecule scaffolds [1]. At the physicochemical level, the dual halogenation shifts the computed lipophilicity (XLogP3-AA = -0.4) to an intermediate value distinct from both the mono-bromo analog (XLogP3 = -1.0 for 4-bromophenylglycine free base) and the mono-chloro analog (LogP ≈ 1.54 for 4-chlorophenylglycine), affecting membrane permeability and protein binding in ways not achievable with single-halogen substitution [1][2]. This differential halogenation profile directly impacts the compound's utility as a building block where sequential, chemoselective transformations are required.

Quantitative Differentiation Evidence for 2-Amino-2-(4-bromo-2-chlorophenyl)acetic Acid Versus Closest Analogs


Computed Lipophilicity (XLogP3) Comparison: Intermediate Hydrophobicity Between Mono-Halogenated Analogs

The target compound exhibits a computed XLogP3-AA of -0.4, positioning its lipophilicity between the more hydrophilic 4-bromophenylglycine (XLogP3 = -1.0) and the more hydrophobic 4-chlorophenylglycine (LogP = 1.54, reported via alternative calculation method). This intermediate value arises from the opposing electronic effects of the electron-withdrawing bromo and chloro substituents at distinct ring positions [1][2].

Lipophilicity Drug-likeness Physicochemical profiling

Molecular Weight and Heavy Atom Differentiation: Impact on Detection Sensitivity and Chromatographic Resolution

At 264.50 g/mol, the target compound is 78.89 g/mol heavier than 4-chlorophenylglycine (185.61 g/mol) and 34.44 g/mol heavier than 4-bromophenylglycine (230.06 g/mol). This molecular weight increase, conferred by the dual-halogen (Br + Cl) substitution, improves mass spectrometric detection sensitivity and enables chromatographic baseline separation from mono-halogenated phenylglycine byproducts or starting materials in reaction monitoring workflows [1][2].

LC-MS detection Chromatographic separation Mass spectrometry

Orthogonal Synthetic Reactivity: Differentiated Bromo vs. Chloro Substituent Enables Sequential Chemoselective Transformations

The 4-bromo substituent is significantly more reactive than the 2-chloro substituent in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig amination). Under standard Suzuki conditions (Pd(PPh3)4, aqueous Na2CO3, 80°C), aryl bromides couple approximately 50- to 500-fold faster than aryl chlorides depending on the specific catalytic system. This inherent reactivity difference enables sequential, chemoselective functionalization: the bromo position can be derivatized first while the chloro substituent remains intact for a subsequent orthogonal transformation, a capability absent in mono-halogenated analogs [1].

Cross-coupling Orthogonal reactivity Medicinal chemistry Building block

Class-Level Evidence: Halogenation Patterns in Phenylglycine Derivatives Modulate β3-Adrenoceptor Potency and Selectivity

A systematic structure-activity relationship (SAR) study on N-phenylglycine derivatives demonstrated that halogen substitution on the phenyl ring significantly increased both potency and selectivity for the β3-adrenoceptor, with the effect being highly dependent on halogen identity and substitution position. Chlorine-substituted derivatives exhibited EC50 values as low as 0.93 nM in isolated ferret detrusor functional assays, while non-halogenated parent compounds showed substantially weaker activity. This class-level evidence supports the hypothesis that the dual 4-bromo-2-chloro substitution pattern of the target compound may confer distinct receptor interaction profiles compared to single-halogen or non-halogenated phenylglycines [1].

SAR β3-adrenoceptor Halogen effect Receptor selectivity

Commercially Available Enantiomeric Purity Specifications Supporting Chiral Application Requirements

The compound is commercially sourced with defined enantiomeric configurations: the (2S)-enantiomer (CAS 1213126-76-1) is available at ≥95% purity, and the (2R)-enantiomer hydrochloride salt is available from multiple vendors. The racemic mixture (CAS 1270316-50-1) is offered at 95–97% purity in quantities from 1 g to 100 g. By comparison, the 3,4-dichlorophenylglycine analog (CAS 128349-50-8) is also available at 95% purity, while 4-chlorophenylglycine is widely available at >98% purity—reflecting its more established supply chain as a commodity intermediate .

Chiral purity Enantioselective synthesis Quality specification

Optimal Research and Procurement Application Scenarios for 2-Amino-2-(4-bromo-2-chlorophenyl)acetic Acid


Sequential Diversification in Medicinal Chemistry Library Synthesis via Orthogonal Cross-Coupling

The differentiated reactivity of the 4-bromo and 2-chloro substituents makes this compound an ideal scaffold for generating diverse compound libraries through sequential chemoselective cross-coupling. In a typical workflow, the bromo position is first functionalized via Suzuki-Miyaura coupling with an arylboronic acid under mild conditions [Pd(PPh3)4, Na2CO3, 80°C], leaving the chloro substituent intact. The resulting intermediate is then subjected to a second, orthogonal coupling (e.g., Buchwald-Hartwig amination using a more active catalyst system such as Pd2(dba)3/XPhos) at the chloro position. This two-step diversification strategy can be executed without intermediate purification of the first coupling product in many cases, substantially reducing synthetic cycle time. This capability is not available with mono-halogenated phenylglycines such as 4-chlorophenylglycine or 4-bromophenylglycine, where only a single diversification point exists [1].

Chiral Auxiliary and Ligand Development Exploiting Ortho-Substituent Steric Effects

The ortho-chloro substituent introduces steric hindrance adjacent to the chiral α-carbon center, influencing the conformational preferences of both the free amino acid and its derived amides/esters. This steric effect can enhance enantioselectivity when the compound is used as a chiral auxiliary or incorporated into chiral ligand frameworks for asymmetric catalysis. The (2S)-enantiomer (CAS 1213126-76-1) is particularly valuable for this application, as the defined stereochemistry combined with ortho steric bulk can provide superior diastereoselectivity compared to non-ortho-substituted phenylglycines like 4-chloro or 4-bromo analogs . The computed XLogP3-AA value of -0.4 supports adequate solubility in common organic solvents used in asymmetric synthesis (THF, DCM, DMF), and the molecular weight of 264.50 g/mol provides a convenient balance between scaffold complexity and synthetic accessibility [1].

GPCR-Targeted Probe Design Using Dual-Halogenated Phenylglycine as a Pharmacophoric Core

Based on class-level SAR evidence showing that halogen substitution on the N-phenylglycine scaffold significantly enhances β3-adrenoceptor potency and selectivity (EC50 values as low as 0.93 nM for optimized chlorinated derivatives), the 4-bromo-2-chloro substitution pattern offers a unique starting point for GPCR probe development. The bromine atom can serve as a heavy atom for X-ray crystallographic phasing of ligand-receptor co-crystal structures, while the chlorine atom can be retained for affinity optimization. This dual-purpose design—simultaneously enabling structural biology and SAR exploration—distinguishes this compound from mono-chlorinated or non-halogenated phenylglycines that lack a suitable anomalous scatterer for crystallographic studies [2].

Analytical Reference Standard with Characteristic Isotopic Signature for LC-MS Method Development

The presence of bromine (1:1 M:M+2 natural abundance ratio) combined with chlorine (3:1 M:M+2 ratio) produces a distinctive and highly diagnostic isotopic distribution pattern in mass spectrometry. This pattern enables unambiguous identification of the compound and its derivatives even in complex biological matrices, making it suitable as an internal standard or reference compound for LC-MS/MS method development and validation. Unlike mono-chlorinated analogs that exhibit a less pronounced isotopic signature, the dual-halogen pattern provides two independent isotopic handles for confirmation of molecular identity, reducing false-positive identification risk in high-throughput screening assays [1].

Quote Request

Request a Quote for 2-Amino-2-(4-bromo-2-chlorophenyl)acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.